molecular formula C15H28N2O4S B6773798 N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B6773798
M. Wt: 332.5 g/mol
InChI Key: WNTOLEFTPCRKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound that features a cyclopropylmethyl group, a morpholine derivative, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide typically involves multiple steps:

    Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene.

    Synthesis of the morpholine derivative: The 4-methylmorpholine can be synthesized via the reaction of morpholine with methylating agents.

    Coupling reactions: The cyclopropylmethyl group and the morpholine derivative are coupled under specific conditions to form the intermediate.

    Introduction of the methanesulfonamide group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)acetamide
  • N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)carbamate

Uniqueness

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-16-5-7-21-15(9-16)10-17(8-13-2-3-13)22(18,19)12-14-4-6-20-11-14/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTOLEFTPCRKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)CN(CC2CC2)S(=O)(=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.